molecular formula C19H25N3O5S2 B2593771 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide CAS No. 897622-20-7

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide

Cat. No.: B2593771
CAS No.: 897622-20-7
M. Wt: 439.55
InChI Key: UQBBEGIEXKRATL-UHFFFAOYSA-N
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Description

N-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research. It features a piperazine core—a privileged scaffold in drug discovery known for contributing to a wide range of pharmacological activities . This structure is synthetically valuable for developing novel therapeutic agents, particularly as it incorporates benzenesulfonamide and methoxyphenyl groups. These motifs are frequently investigated for their potential to interact with various biological targets. For instance, benzenesulfonamide derivatives are actively studied as inhibitors of viral targets, such as the HIV-1 capsid (CA) protein . Other research explores related sulfonamide compounds for their activity as acetylcholinesterase (AChE) inhibitors, which is a key target in neurodegenerative disease research . The presence of the 4-methoxyphenylpiperazine moiety further suggests potential for interaction with central nervous system targets, as this subunit is found in compounds with documented pharmacological profiles . Researchers may utilize this chemical as a key intermediate or building block in the design and synthesis of new molecules for screening against a panel of biological assays. It is intended for use in laboratory research to investigate structure-activity relationships (SAR), mechanism of action, and for hit-to-lead optimization campaigns. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S2/c1-27-18-9-7-17(8-10-18)21-12-14-22(15-13-21)28(23,24)16-11-20-29(25,26)19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBBEGIEXKRATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide typically involves the reaction of 4-methoxyphenylpiperazine with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group produces a sulfide derivative .

Scientific Research Applications

Structural Characteristics

The compound has a complex structure that includes a piperazine moiety and sulfonamide groups, which are known to impart various biological activities. Its molecular formula is C19H24N4O7S2C_{19}H_{24}N_{4}O_{7}S_{2}, with a molecular weight of approximately 484.6 g/mol .

Pharmacological Activity

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide has been investigated for its potential as a therapeutic agent in various conditions:

  • Dopamine Receptor Modulation : Compounds with similar structural features have shown high affinity for dopamine D4 receptors, suggesting that this compound may also exhibit similar pharmacological properties. For instance, related piperazine derivatives have demonstrated selective binding to dopamine receptors with low IC50 values, indicating potential use in treating psychiatric disorders .
  • Carbonic Anhydrase Inhibition : Recent studies have explored the inhibitory effects of sulfonamide derivatives on carbonic anhydrases, which are important in regulating physiological pH and fluid balance. The compound's sulfonamide group is crucial for this activity, making it a candidate for further development in treating conditions like glaucoma and edema .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action at the molecular level and guide further modifications to enhance efficacy.

Potential Anticancer Activity

Some derivatives of sulfonamides have been studied for their anticancer properties. The presence of the piperazine ring may contribute to cytotoxic effects against cancer cell lines, making this compound a subject of interest in cancer research .

Case Study 1: Dopamine D4 Receptor Affinity

A study highlighted the synthesis of piperazine derivatives with high selectivity for the dopamine D4 receptor over other subtypes. The findings suggested that modifications to the piperazine structure could significantly enhance receptor affinity and selectivity . This indicates a promising direction for developing treatments for disorders linked to dopamine dysregulation.

Case Study 2: Carbonic Anhydrase Inhibition

Research on hydrazonobenzenesulfonamides demonstrated their effectiveness as inhibitors of human carbonic anhydrases, showcasing how similar sulfonamide structures can be optimized for therapeutic use . Such findings support the exploration of this compound in related applications.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents on Piperazine Sulfonamide Substituent Molecular Weight (g/mol) XLogP3 Key Properties/Activities
N-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide 4-Methoxyphenyl Benzene ~495 (estimated) ~4.5 Potential CFTR corrector
VRT-325 (4-(cyclohexyloxy)-2-(1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)quinazoline) 4-Methoxyphenylsulfonyl Quinazoline 525.6 5.2 ΔF508-CFTR corrector
N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide 4-Fluorophenyl Pyrrolidine-carboxamide 495.7 4.6 Inhibitory activity (81.8% at 0.574 µM)
N-(4-Hydroxyphenyl)benzenesulfonamide N/A 4-Hydroxyphenyl 249.3 1.8 Intermolecular H-bonding; lower lipophilicity
N-(4-Methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide 4-Phenylpiperazine 4-Methylsulfanyl-benzene 495.7 4.6 High rotatable bonds (7); moderate solubility

Key Observations:

  • Substituent Effects: The 4-methoxyphenyl group on piperazine (target compound) enhances hydrophobicity (XLogP3 ~4.5) compared to the 4-hydroxyphenyl analogue (XLogP3 1.8), which impacts membrane permeability and target engagement .
  • Biological Activity: The target compound shares structural similarities with VRT-325, a known ΔF508-CFTR corrector . However, VRT-325’s quinazoline core may confer additional π-stacking interactions, enhancing its potency. The pyrrolidine-carboxamide derivative shows high inhibitory activity, suggesting that terminal functional groups (e.g., carboxamide vs. benzenesulfonamide) critically modulate target selectivity.
  • Physicochemical Properties: Compounds with methylsulfanyl groups (e.g., ) exhibit higher lipophilicity (XLogP3 4.6), which may improve blood-brain barrier penetration but reduce aqueous solubility.

Structure-Activity Relationships (SAR)

  • Piperazine Substitution: 4-Methoxyphenyl vs. 2-Methoxyphenyl: highlights a derivative with a 2-methoxyphenyl group, which may introduce steric clashes in binding pockets compared to the 4-methoxy isomer. Benzhydryl vs.
  • Sulfonamide Linker: Ethyl-sulfonyl linkers (common in ) provide conformational flexibility, whereas rigid linkers (e.g., in VRT-325’s quinazoline) may restrict rotational freedom, affecting entropy of binding .

Biological Activity

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide is a complex organic compound classified as a piperazine derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H24N4O7S2C_{19}H_{24}N_4O_7S_2, with a molecular weight of 440.55 g/mol. Its structure features a piperazine ring, which is known for conferring various biological activities.

The primary mechanism of action for this compound involves its role as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This enhancement is crucial for cholinergic signaling, which is particularly relevant in neurodegenerative diseases such as Alzheimer's disease .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. Studies have shown that it can mitigate neurotoxicity induced by beta-amyloid peptides, which are implicated in Alzheimer’s pathology. The compound's ability to enhance cholinergic transmission may contribute to its protective effects on neuronal cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it has potent antibacterial effects, outperforming some standard antibiotics .

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus15.625 - 62.5Antistaphylococcal
Enterococcus faecalis62.5 - 125Antienterococcal
Escherichia coli31.108 - 62.216Moderate activity

Enzyme Inhibition

The compound shows promising results as an enzyme inhibitor beyond acetylcholinesterase. It has been tested for urease inhibition, which is significant in treating infections caused by urease-producing pathogens .

Study on Neuroprotective Effects

A study conducted by researchers explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls.

Antimicrobial Efficacy Study

Another study assessed the antimicrobial efficacy of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results showed that it had a bactericidal effect at lower concentrations compared to traditional treatments, suggesting its potential as an alternative therapeutic agent in combating resistant bacterial strains .

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